![molecular formula C12H12ClN3 B1280200 4-Aminoazobenzene hydrochloride CAS No. 3457-98-5](/img/structure/B1280200.png)
4-Aminoazobenzene hydrochloride
Overview
Description
4-Aminoazobenzene hydrochloride, also known as 4-Phenylazoaniline hydrochloride, is a chemical compound with the molecular formula C12H11N3·HCl . It has a molecular weight of 233.70 . The compound appears as a dark red to dark purple to dark blue powder or crystal .
Synthesis Analysis
The synthesis of 4-Aminoazobenzene involves the reaction of aniline hydrochloride solution with aniline diazonium salt . The reaction is carried out until the aniline diazonium salt disappears .Molecular Structure Analysis
The molecular structure of 4-Aminoazobenzene hydrochloride has been investigated using various techniques such as ultraviolet (UV) spectroscopy, 1H NMR, and molecular simulations . The compound shows high affinity in acidic solutions, while no association was detected in neutral solutions .Chemical Reactions Analysis
The photochemical reactions of 4-Aminoazobenzene have been studied . The study revealed that the compound undergoes cis-trans isomerization . This isomerization is considered during the molecular dynamics simulation to interpret experiments .Physical And Chemical Properties Analysis
4-Aminoazobenzene hydrochloride is a solid at 20°C . It has a melting point of 213°C . The compound is dark red to dark purple to dark blue in color and appears as a powder or crystal .Scientific Research Applications
Molecular Data Storage
4-Aminoazobenzene hydrochloride, due to its azobenzene group, can be used as a photoswitch in the storage of information on a molecular level. Its ability to switch between isomers when exposed to light makes it valuable for developing advanced data storage systems .
Photo-Pharmacology
In the field of medicine, azobenzenes like 4-Aminoazobenzene hydrochloride are being explored for photo-pharmacology applications. This involves using light to control and activate drug release, which could lead to more targeted and controlled therapeutic treatments .
Solar Energy Harvesting
The compound’s light-absorbing properties make it a candidate for solar light harvesting technologies, potentially contributing to more efficient solar cells and renewable energy solutions .
Molecular Electronics and Photonics
Azobenzenes are integral in the development of molecular electronic and photonic devices due to their photoswitching capabilities. This could lead to advancements in the creation of miniaturized electronic components and systems .
Optical-to-Mechanical Energy Conversion
The unique isomerization process of azobenzenes can be harnessed for converting optical energy into mechanical work, which has implications for developing nanomachines and robotics .
Sensing and Detection Technologies
Azobenzenes’ selective isomeric distribution in the excited state can be utilized in sensing applications, potentially leading to the development of highly sensitive chemical sensors .
Drug Delivery Systems
Research is being conducted on using azobenzenes for controlled drug delivery systems, where the compound’s structure changes in response to light could trigger the release of medications in specific areas within the body .
Materials Science
The compound’s photoswitching ability is also being explored for creating self-healing materials and smart textiles that can respond and adapt to environmental changes .
Safety and Hazards
4-Aminoazobenzene hydrochloride is harmful if swallowed . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mechanism of Action
Target of Action
4-Aminoazobenzene hydrochloride, also known as 4-(Phenyldiazenyl)aniline hydrochloride, has been found to play a key role in enhancing the detection and imaging of metabolites in tissues using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) . This suggests that its primary targets are the metabolites present in biological tissues.
Mode of Action
The compound interacts with its targets by acting as a negative ion MALDI matrix. It exhibits superior properties in terms of ultraviolet absorption, background ion interference, matrix morphology, and metabolite ionization efficiency . This enhances the detection and imaging of metabolites in tissues.
Pharmacokinetics
Its use in tissue imaging suggests that it may have good distribution properties, allowing it to reach and interact with metabolites in various tissues .
Result of Action
The primary result of the action of 4-Aminoazobenzene hydrochloride is the enhanced detection and imaging of metabolites in tissues . This is achieved through its role as a negative ion MALDI matrix, which improves the ionization efficiency of metabolites and reduces background ion interference .
Action Environment
The action of 4-Aminoazobenzene hydrochloride can be influenced by environmental factors such as the presence of metal salts or strong acids, which can sensitize the compound and potentially lead to detonation . Additionally, the compound’s action as a negative ion MALDI matrix may be affected by the specific conditions of the MALDI-MSI process .
properties
IUPAC Name |
4-phenyldiazenylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNTYZIRLUBHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883975 | |
Record name | 4-Aminoazobenzene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoazobenzene hydrochloride | |
CAS RN |
3457-98-5 | |
Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3457-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Aminoazobenzene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(phenylazo)anilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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